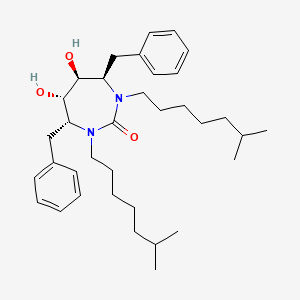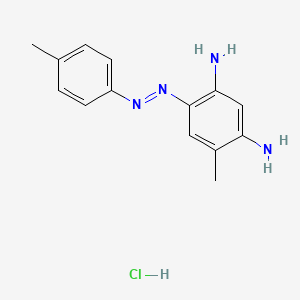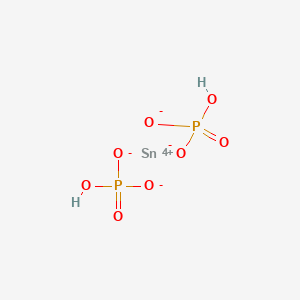
Pyrrolidine, 2,4-dimethyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2,4-diméthyl-, cis- : est un composé hétérocyclique contenant de l'azote avec une structure cyclique à cinq chaînons. Ce composé est un dérivé de la pyrrolidine, qui est largement utilisé en chimie médicinale en raison de ses activités biologiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Pyrrolidine, 2,4-diméthyl-, cis- peut être réalisée par différentes voies de synthèse. Une méthode courante implique la cycloaddition 1,3-dipolaire asymétrique catalysée par un métal d'azométhine-ylides. Cette réaction est très polyvalente et permet de créer différents motifs stéréochimiques dans la synthèse énantiosélective de la pyrrolidine . Une autre méthode implique l'utilisation de dérivés de la proline comme organocatalyseurs dans la synthèse asymétrique .
Méthodes de production industrielle : La production industrielle de Pyrrolidine, 2,4-diméthyl-, cis- implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de catalyseurs chiraux et de techniques de purification avancées est courante dans les milieux industriels pour obtenir la stéréochimie et la qualité souhaitées du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Pyrrolidine, 2,4-diméthyl-, cis- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les N-oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites, impliquant souvent l'utilisation de catalyseurs d'hydrogénation.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes avec ce composé, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des catalyseurs tels que le palladium sur charbon (Pd/C) sont fréquemment utilisés dans les réactions d'hydrogénation.
Substitution : Les nucléophiles comme les amines et les halogénoalcanes sont couramment utilisés dans les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que les réactions de substitution peuvent produire une large gamme de dérivés pyrrolidiniques substitués.
Applications de la recherche scientifique
Pyrrolidine, 2,4-diméthyl-, cis- a une large gamme d'applications dans la recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action de Pyrrolidine, 2,4-diméthyl-, cis- implique son interaction avec des cibles moléculaires et des voies spécifiques. La stéréochimie du composé joue un rôle crucial dans son affinité de liaison et sa sélectivité envers les protéines cibles. Par exemple, il peut agir comme un agoniste inverse du récepteur orphelin apparenté à l'acide rétinoïque γ (RORγt), qui est impliqué dans les maladies auto-immunes . La présence de la configuration cis améliore son activité en augmentant la mobilité dans la boucle reliant les hélices 11 et 12 de la protéine cible .
Applications De Recherche Scientifique
Pyrrolidine, 2,4-dimethyl-, cis- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Pyrrolidine, 2,4-dimethyl-, cis- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards target proteins. For example, it can act as an inverse agonist of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . The presence of the cis configuration enhances its activity by increasing the mobility in the loop connecting helices 11 and 12 of the target protein .
Comparaison Avec Des Composés Similaires
Composés similaires :
Pyrrolidin-2-one : Un dérivé de la lactame présentant des activités biologiques similaires.
Pyrrolidine-2,5-diones : Composés présentant des groupes carbonyles supplémentaires, offrant une réactivité et des applications différentes.
Prolinol : Un dérivé hydroxylé de la pyrrolidine présentant des propriétés stéréochimiques uniques.
Unicité : Pyrrolidine, 2,4-diméthyl-, cis- se distingue par sa stéréochimie spécifique et la présence de deux groupes méthyles, qui contribuent à ses propriétés chimiques et biologiques distinctes. Sa capacité à agir comme un auxiliaire chiral et ses applications thérapeutiques potentielles en font un composé précieux dans divers domaines de la recherche et de l'industrie .
Propriétés
Numéro CAS |
40465-44-9 |
|---|---|
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
(2S,4R)-2,4-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
DUOJVRWFIHNZTJ-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](NC1)C |
SMILES canonique |
CC1CC(NC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


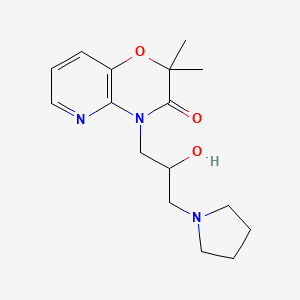
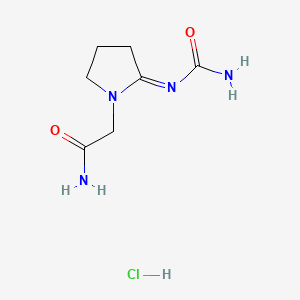


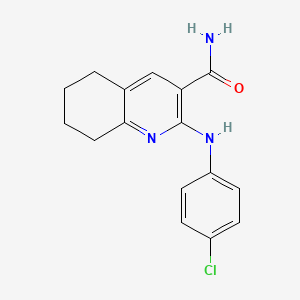
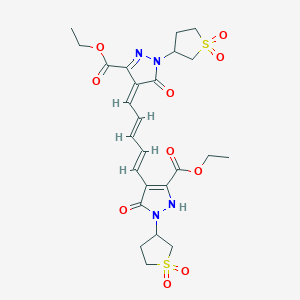

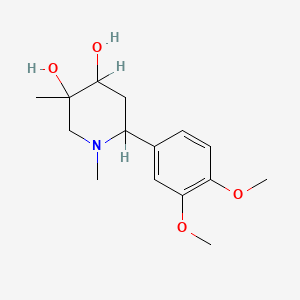
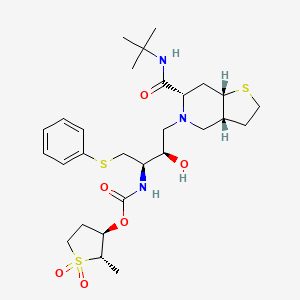

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
